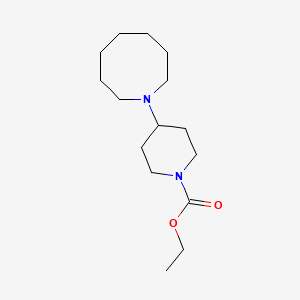![molecular formula C18H22N2O4S2 B5012152 N-[4-(ethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B5012152.png)
N-[4-(ethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Ethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide is an organic compound with the molecular formula C18H22N2O4S2
Preparation Methods
The synthesis of N-[4-(ethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: The starting material, 4-aminobenzenesulfonamide, is reacted with ethyl iodide in the presence of a base to form 4-(ethylsulfamoyl)aniline.
Formation of the Benzamide Group: 2-[(2-methoxyethyl)sulfanyl]benzoic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 4-(ethylsulfamoyl)aniline to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(ethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
N-[4-(ethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent due to its structural similarity to other known anti-inflammatory compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-[4-(ethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide can be compared to other sulfonamide and benzamide derivatives:
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide: This compound has a similar structure but with a benzyl group instead of an ethyl group, which may affect its solubility and biological activity.
2-[(2-Methoxyethyl)sulfanyl]-N-(4-sulfamoylphenyl)benzamide: This compound lacks the ethyl group, which may influence its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-(2-methoxyethylsulfanyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-19-26(22,23)15-10-8-14(9-11-15)20-18(21)16-6-4-5-7-17(16)25-13-12-24-2/h4-11,19H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESMAYMBJOKMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5012076.png)
![1-benzyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium chloride](/img/structure/B5012084.png)

![1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5012090.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)
![N-ethyl-2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B5012106.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5012114.png)
![methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate](/img/structure/B5012124.png)
![(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5012142.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B5012150.png)
![N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide](/img/structure/B5012153.png)


